N-(2-Oxobutyl)benzamide
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) |
InChI Key |
UACPGZPUJYXQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Amidation via Direct Reaction of Benzoyl Chloride with 2-Oxobutyl Amine
One classical method involves the reaction of benzoyl chloride with 2-oxobutyl amine under controlled temperature and solvent conditions to yield N-(2-oxobutyl)benzamide. This method typically requires:
- Use of anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Base (e.g., triethylamine) to neutralize the HCl formed.
- Temperature control to avoid side reactions or decomposition of the keto group.
This approach is straightforward and yields high purity products but requires careful handling of reactive acyl chlorides.
Synthesis via Reaction of Benzamide with 2-Oxobutyl Halides or Esters
An alternative route involves nucleophilic substitution where benzamide acts as a nucleophile reacting with 2-oxobutyl halides (e.g., bromides) or esters under basic conditions. This method may involve:
- Use of polar aprotic solvents (e.g., DMF, DMSO).
- Heating to moderate temperatures (50–80°C) to promote substitution.
- Use of bases such as sodium hydride or potassium carbonate to deprotonate benzamide.
This method is useful when direct amidation is challenging due to the instability of amines or acyl chlorides.
Catalytic Coupling Using Carbodiimides or Other Coupling Agents
Modern synthetic protocols often employ coupling reagents such as:
- Carbodiimides (e.g., DCC, EDC) to activate the carboxylic acid form of benzamide or 2-oxobutyric acid derivatives.
- Additives like HOBt or DMAP to improve yield and reduce side reactions.
- Mild reaction conditions (room temperature to 40°C) in solvents like dichloromethane or acetonitrile.
This method is widely used in peptide chemistry and provides good yields with minimal byproducts.
Multi-Step Synthesis via 2-Oxoethyl Intermediates
Some studies report the synthesis of benzamide derivatives through intermediates such as 2-oxoethyl benzamides, which can be further alkylated or modified to introduce the 2-oxobutyl group. For example:
- Starting from 2-oxoethyl benzamide, alkylation with appropriate alkyl halides under basic conditions.
- Use of protecting groups to safeguard sensitive keto or amide functionalities during multi-step synthesis.
This approach allows structural diversification and fine-tuning of the final compound.
Research Findings and Data Summary
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoyl chloride + 2-oxobutyl amine | Anhydrous solvent, base (triethylamine), 0–25°C | 75–90 | High purity, requires careful handling of acyl chloride |
| Benzamide + 2-oxobutyl halide | DMF or DMSO, base (NaH, K2CO3), 50–80°C | 60–80 | Useful when amines or acyl chlorides unstable |
| Carbodiimide coupling | DCC or EDC, HOBt/DMAP, room temp to 40°C | 80–95 | Mild conditions, widely used in peptide synthesis |
| Multi-step via 2-oxoethyl intermediates | Alkylation, protecting groups, reflux conditions | 65–85 | Allows structural modifications, more complex but versatile |
Representative Experimental Procedure (Literature-Based)
A typical procedure for the preparation of this compound via carbodiimide coupling is as follows:
- Dissolve benzoyl acid derivative (or benzamide precursor) in dry dichloromethane.
- Add coupling agent (e.g., DCC) and catalytic amount of HOBt under nitrogen atmosphere.
- Add 2-oxobutyl amine dropwise at 0°C with stirring.
- Allow the reaction to proceed at room temperature for 12–24 hours.
- Filter off dicyclohexylurea byproduct and concentrate the filtrate.
- Purify the crude product by recrystallization or column chromatography.
This method yields this compound with high purity and good yield.
Analytical Characterization
- NMR Spectroscopy : Characteristic amide NH signals (~7–9 ppm), aromatic protons (7–8 ppm), and keto methylene protons (~2–3 ppm).
- IR Spectroscopy : Strong amide C=O stretch (~1650 cm⁻¹), keto C=O (~1700 cm⁻¹), and NH stretch (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
- Elemental Analysis : Consistent with calculated C, H, N percentages.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-Oxobutyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Oxobutyl)benzamide involves its interaction with specific molecular targets. For instance, some N-substituted benzamides inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . The compound may also act as an allosteric activator of enzymes such as human glucokinase, enhancing their catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamides
Key Compounds :
Spectroscopic and Physicochemical Properties
- NMR Shifts: The ketone group in this compound would produce distinct ¹³C NMR signals near 205–210 ppm for the carbonyl, comparable to N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (¹H NMR: δ 7.8–7.3 ppm for aromatic protons) . Nitazoxanide shows characteristic IR stretches at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) .
Solubility and Permeability :
Biological Activity
N-(2-Oxobutyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and antimicrobial properties. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features a benzamide moiety substituted with a 2-oxobutyl group. The structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.
1. β-Cell Protection Against ER Stress
Recent studies have highlighted the compound's role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression. A derivative of this compound, specifically WO5m , exhibited remarkable β-cell protective activity with an EC value of 0.1 ± 0.01 μM. This compound demonstrated a maximal activity of 100% in rescuing INS-1 cells from thapsigargin (Tm)-induced cell viability reduction, indicating strong potential as a therapeutic agent for diabetes management .
2. Antimicrobial Activity
The antimicrobial properties of benzamide derivatives, including this compound, have been investigated against various pathogens. Studies show that benzamide derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, while exhibiting moderate activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range around 32 µg/mL for effective bacterial inhibition .
Case Studies and Experimental Data
-
β-Cell Protective Activity
- Compound : N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m)
- Maximal Activity : 100%
- EC : 0.1 ± 0.01 μM
- Experimental Setup : INS-1 cells co-treated with compounds in presence of Tm; cell viability measured by ATP levels.
Compound Maximal Activity (%) EC (μM) WO5m 100 0.1 ± 0.01 5a 45 18.6 ± 4 -
Antimicrobial Activity
- Pathogens Tested : S. aureus, E. coli, P. aeruginosa
- Inhibition Rates :
- Over 60% inhibition against S. aureus at 16 µg/mL.
- Approximately 40% inhibition against E. coli at higher concentrations.
Pathogen Concentration (µg/mL) Inhibition (%) S. aureus 16 >60 E. coli 64 ~40 P. aeruginosa 32 ~35-42
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
